molecular formula C8H11NO2 B026512 Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate CAS No. 104704-59-8

Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate

Cat. No. B026512
M. Wt: 153.18 g/mol
InChI Key: JSRKZOUYVYTMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate (MMAC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MMAC belongs to the class of bicyclic compounds known as azabicycloalkenes, which possess unique properties that make them useful in drug synthesis.

Mechanism Of Action

The exact mechanism of action of Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate is not yet fully understood. However, studies have shown that it interacts with specific receptors in the brain and nervous system, leading to the modulation of neurotransmitter release and subsequent changes in physiological function.

Biochemical And Physiological Effects

Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. This inhibition leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several potential future directions for research involving Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate. Another area of research is the investigation of its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate and its effects on the body.

Synthesis Methods

The synthesis of Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate involves the reaction of 3-methyl-2-cyclohexenone with methylamine and formaldehyde under acidic conditions. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate has been studied extensively for its potential use as a building block in the synthesis of biologically active compounds. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

104704-59-8

Product Name

Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate

InChI

InChI=1S/C8H11NO2/c1-5-3-7-6(5)4-9(7)8(10)11-2/h3,6-7H,4H2,1-2H3

InChI Key

JSRKZOUYVYTMSV-UHFFFAOYSA-N

SMILES

CC1=CC2C1CN2C(=O)OC

Canonical SMILES

CC1=CC2C1CN2C(=O)OC

synonyms

2-Azabicyclo[2.2.0]hex-5-ene-2-carboxylicacid,5-methyl-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.